molecular formula C9H10ClF3N2O B2405955 2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride CAS No. 1049764-31-9

2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride

Cat. No. B2405955
CAS RN: 1049764-31-9
M. Wt: 254.64
InChI Key: YGMNVBKXWPIPDD-UHFFFAOYSA-N
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Description

The compound “2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride” is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It contains a trifluorophenyl group, which is a phenyl group substituted with three fluorine atoms, and a methylamino group, which is an amino group with a methyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar amide group, with the trifluorophenyl and methylamino groups attached to the alpha carbon of the amide. The trifluorophenyl group would likely impart significant electronegativity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluorophenyl and amide groups. The trifluorophenyl group is known to be highly electronegative, which could make the compound a strong acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl and amide groups. The trifluoromethyl group is known to lower the basicity of compounds and increase their acidity .

Scientific Research Applications

Biological Effects and Toxicology

Biological Effects of Acetamide Derivatives Acetamide and its derivatives, including certain methyl and trifluorophenyl derivatives, have been of interest due to their varied biological responses and commercial importance. Over the years, substantial information has accumulated regarding the biological consequences of exposure to these chemicals in humans. The biological effects vary both qualitatively and quantitatively among these chemicals, and the type and amount of information available reflect the biology of the material and its usage or proposed usage. The environmental toxicology of these materials has also been expanded, shedding light on their broader implications (Kennedy, 2001).

Environmental Impact and Degradation

Degradation of Acetaminophen and By-products The advanced oxidation processes (AOPs) are a focal point in treating acetaminophen (ACT) from aqueous mediums, leading to various by-products and degradation pathways. Understanding the most reactive sites in the ACT molecule, its biotoxicity, and the environmental impact of its by-products is crucial. For instance, certain by-products like hydroquinone and 1,4-benzoquinone have been frequently detected and pose potential threats to the ecosystem if released untreated. This study contributes to enhancing the degradation of ACT by AOP systems, highlighting the importance of understanding and mitigating the environmental impact of such compounds (Qutob et al., 2022).

Synthetic Organic Chemistry

Chemoselective N-Acylation Reagents Development Recent studies in synthetic organic chemistry based on the N-Ar axis have led to the development of chemoselective N-acylation reagents. These include storable compounds like N-acetyl-N-(2-trifluoromethylphenyl)acetamide, showcasing improved chemoselectivity compared to current N-acylation reagents. Fundamental studies of a chiral axis due to an acyclic imide-Ar bond have also been conducted, leading to the discovery of optically active compounds with axial chirality. Additionally, the development of chiral ligands possessing an N-Ar prochiral axis has been a significant advancement. These synthesized ligands exhibited high selectivity in standard palladium-catalyzed asymmetric allylic substitution, indicating their potential for various synthetic applications (Kondo & Murakami, 2001).

properties

IUPAC Name

2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O.ClH/c1-13-4-7(15)14-6-3-2-5(10)8(11)9(6)12;/h2-3,13H,4H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNVBKXWPIPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=C(C(=C(C=C1)F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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